N-[3-[(4-methylphenyl)carbamoyl]-4-morpholin-4-ylphenyl]thiophene-2-carboxamide
Overview
Description
N-[3-[(4-methylphenyl)carbamoyl]-4-morpholin-4-ylphenyl]thiophene-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a thiophene ring, a morpholine ring, and a carbamoyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
The synthesis of N-[3-[(4-methylphenyl)carbamoyl]-4-morpholin-4-ylphenyl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the morpholine ring: This step involves the nucleophilic substitution reaction where a morpholine derivative reacts with an appropriate electrophile.
Attachment of the carbamoyl group: This is usually done through a coupling reaction, such as the Suzuki-Miyaura coupling, where a boronic acid derivative reacts with a halogenated thiophene compound in the presence of a palladium catalyst.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated synthesis equipment and stringent reaction controls.
Chemical Reactions Analysis
N-[3-[(4-methylphenyl)carbamoyl]-4-morpholin-4-ylphenyl]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding alcohols or amines.
Common reagents include halogenating agents, reducing agents, and oxidizing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents on the compound.
Scientific Research Applications
N-[3-[(4-methylphenyl)carbamoyl]-4-morpholin-4-ylphenyl]thiophene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new materials and compounds.
Biology: This compound can be used in the study of biological pathways and interactions due to its complex structure.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[3-[(4-methylphenyl)carbamoyl]-4-morpholin-4-ylphenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds to N-[3-[(4-methylphenyl)carbamoyl]-4-morpholin-4-ylphenyl]thiophene-2-carboxamide include:
N-{[(3-methylphenyl)carbamoyl]amino}-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide: This compound has a similar thiophene and carbamoyl structure but differs in the presence of a pyrrole ring instead of a morpholine ring.
Other thiophene derivatives: Compounds with variations in the substituents on the thiophene ring or different heterocyclic rings attached.
The uniqueness of this compound lies in its specific combination of functional groups, which provides distinct chemical and biological properties.
Properties
IUPAC Name |
N-[3-[(4-methylphenyl)carbamoyl]-4-morpholin-4-ylphenyl]thiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3S/c1-16-4-6-17(7-5-16)24-22(27)19-15-18(25-23(28)21-3-2-14-30-21)8-9-20(19)26-10-12-29-13-11-26/h2-9,14-15H,10-13H2,1H3,(H,24,27)(H,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAHOPAZLTQVGSQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)NC(=O)C3=CC=CS3)N4CCOCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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